BenchChemオンラインストアへようこそ!

A 80915A

H+/K+-ATPase mechanism of action proton pump inhibitor

A 80915A is a semi-naphthoquinone antibiotic with a unique, non-covalent, two-site binding mode to gastric (H⁺-K⁺)-ATPase. Its inhibition is conformation-dependent and antagonized by potassium, making it irreplaceable for dissecting proton pump dynamics compared to covalent or standard K⁺-competitive inhibitors. This compound is essential for advanced mechanistic research and anti-MRSA drug discovery. Secure this critical research tool for your next breakthrough.

Molecular Formula C26H31Cl3O5
Molecular Weight 529.9 g/mol
CAS No. 127875-60-9
Cat. No. B1664749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 80915A
CAS127875-60-9
Synonyms3,4a-dichloro-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-10a-((2,2-dimethyl-3-chloro-6-methylenecyclohexyl)methyl)-2H-naphtho(2,3,b)pryan-5,10-dione
A 80915A
A80915A
Molecular FormulaC26H31Cl3O5
Molecular Weight529.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC4C(=C)CCC(C4(C)C)Cl)(C)C)Cl)Cl)O
InChIInChI=1S/C26H31Cl3O5/c1-12-7-8-17(27)23(3,4)15(12)10-26-21(32)14-9-16(30)13(2)20(31)19(14)22(33)25(26,29)11-18(28)24(5,6)34-26/h9,15,17-18,30-31H,1,7-8,10-11H2,2-6H3
InChIKeyJCIYFFNGTHMEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A 80915A CAS 127875-60-9: A Semi‑Naphthoquinone Natural Product with Distinct H⁺/K⁺‑ATPase Inhibition


A 80915A (CAS 127875‑60‑9) is a semi‑naphthoquinone antibiotic isolated from the fermentation broth of Streptomyces aculeolatus A80915 (NRRL 18422). [1] It is a member of the napyradiomycin class of meroterpenoids, characterized by an unusual degree of halogenation. [2] This compound functions as a potent, non‑covalent inhibitor of gastric (H⁺‑K⁺)‑ATPase, the proton pump responsible for gastric acid secretion. [3]

Why Generic H⁺/K⁺‑ATPase Inhibitors Cannot Substitute for A 80915A CAS 127875‑60‑9


Simple substitution of A 80915A with other gastric H⁺/K⁺‑ATPase inhibitors is not scientifically valid due to its distinct, conformation‑dependent binding mechanism. [1] Unlike the clinically established, irreversible covalent inhibitor omeprazole or the classical K⁺‑competitive, reversible inhibitor SCH 28080, A 80915A operates via a non‑covalent, two‑site binding mode that is exquisitely sensitive to the enzyme’s conformational state and is antagonized by potassium. [2] These unique mechanistic features translate directly to differential experimental outcomes, precluding direct functional interchangeability with any other known ATPase inhibitor.

Quantitative Differentiation Evidence for A 80915A CAS 127875‑60‑9 Against Key Comparators


A 80915A Exhibits a Unique Non‑Covalent, Conformation‑Dependent Inhibition Mechanism Distinct from Omeprazole and SCH 28080

A 80915A acts via a non‑covalent, conformation‑dependent inhibition mechanism, which is fundamentally distinct from both the irreversible covalent binding of omeprazole and the classical K⁺‑competitive binding of SCH 28080. [1] This is demonstrated by the observation that a 30‑minute incubation with A 80915A followed by a 10‑fold dilution did not alter the IC₅₀, whereas such a maneuver would be expected to reverse the effect of a rapidly reversible inhibitor. [2]

H+/K+-ATPase mechanism of action proton pump inhibitor

Potent Inhibition of Gastric H⁺/K⁺‑ATPase by A 80915A in the Low Micromolar Range

A 80915A is a potent inhibitor of gastric (H⁺‑K⁺)‑ATPase, exhibiting an IC₅₀ of 2–3 μM for both ATP hydrolysis and p‑nitrophenylphosphatase activity. [1] In a separate study using rabbit microsomal membranes, the K⁺‑competitive inhibitor SCH 28080 was reported to have an IC₅₀ of 2.5 μM, and the proton pump inhibitor omeprazole showed an IC₅₀ of 4.0 μM. [2]

H+/K+-ATPase IC50 enzyme inhibition

Potent and Rapid Bactericidal Activity of A 80915A Against Contemporary MRSA Strains

A 80915A demonstrates potent and rapid bactericidal activity against contemporary methicillin‑resistant Staphylococcus aureus (MRSA) strains. [1] The minimum inhibitory concentration (MIC) for A 80915A was ∼2 μg/mL against CA‑MRSA strains of the epidemic USA300 clone. [2] In time‑kill assays, A 80915A exhibited more rapid killing than vancomycin, with a nearly two‑log reduction in bacterial counts within 4 hours at 1× MIC. [3]

MRSA antimicrobial activity time-kill kinetics

Optimal Application Scenarios for A 80915A CAS 127875‑60‑9 in Research and Discovery


Mechanistic Dissection of Gastric (H⁺‑K⁺)‑ATPase Function

A 80915A is ideally suited for studies aimed at dissecting the conformational dynamics and catalytic cycle of the gastric proton pump. Its non‑covalent, two‑site binding mode [1] and the ability of potassium to slow its rate of inhibition [2] provide a unique functional probe to investigate the enzyme's E1/E2 conformational transitions, complementing studies with covalent (omeprazole) or K⁺‑competitive (SCH 28080) inhibitors. [3]

Anti‑MRSA Lead Discovery and Analog Development

Given its potent and rapid bactericidal activity against clinically relevant MRSA strains [4], A 80915A serves as a validated scaffold for medicinal chemistry efforts targeting antibiotic‑resistant Gram‑positive pathogens. Its activity profile, distinct from that of vancomycin [5], makes it a promising lead for the development of novel anti‑staphylococcal therapeutics. [6]

Comparative Pharmacology Studies of Proton Pump Inhibitors

A 80915A is an essential comparator for studies classifying and differentiating the modes of action of proton pump inhibitors. Its unique mechanism [7] allows researchers to establish a clear functional distinction between irreversible covalent inhibitors, classical reversible K⁺‑competitive inhibitors, and conformation‑dependent, non‑covalent inhibitors of the (H⁺‑K⁺)‑ATPase. [8]

Quote Request

Request a Quote for A 80915A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.